molecular formula C18H20ClN3O3S2 B2917094 N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 851409-66-0

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2917094
CAS No.: 851409-66-0
M. Wt: 425.95
InChI Key: FBPQOFIUSHPVAY-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a thieno[3,2-d]pyrimidinone core substituted with ethyl and methyl groups at positions 3 and 6, respectively. The 4-oxo moiety and the sulfanyl bridge connecting to the N-(5-chloro-2-methoxyphenyl)acetamide group contribute to its structural uniqueness. Its design likely targets bioactivity modulation, as thieno-pyrimidine derivatives are known for kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S2/c1-4-22-17(24)16-13(7-10(2)27-16)21-18(22)26-9-15(23)20-12-8-11(19)5-6-14(12)25-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPQOFIUSHPVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: The chloro group may be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. This includes its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ()

  • Structural Differences: Cyclopenta ring fused to thieno-pyrimidine (vs. non-fused thieno-pyrimidine in the target compound). 4-Chlorophenyl substituent (vs. ethyl/methyl groups on the pyrimidine core). N-(2-ethyl-6-methylphenyl)acetamide (vs. N-(5-chloro-2-methoxyphenyl)acetamide).
  • Chlorophenyl vs. methoxyphenyl groups may alter lipophilicity and electronic effects .

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()

  • Structural Differences: Simpler pyrimidine core with a single oxo group (vs. thieno-pyrimidine). 2,3-Dichlorophenyl acetamide (vs. 5-chloro-2-methoxyphenyl).
  • Physicochemical Data :
    • Melting Point : 230°C (indicative of high crystallinity).
    • Synthetic Yield : 80% (suggests efficient synthesis).
    • 1H NMR : Distinct aromatic proton signals at δ 7.82 (d, J=8.2 Hz) and δ 7.41–7.28 (m) .

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Structural Differences :
    • Trifluoromethylphenyl acetamide (vs. methoxyphenyl).
    • 4-Chlorophenyl substituent on the pyrimidine core.

N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Structural Differences: Pyrido[4,3-d]pyrimidine core (vs. thieno[3,2-d]pyrimidine). 4-Fluorobenzyl substituent on the hexahydropyrido ring.
  • Implications: The pyrido ring system may enhance hydrogen-bonding capacity with biological targets.

Comparative Analysis Table

Compound Core Structure Key Substituents Physicochemical Notes Potential Bioactivity Clues
Target Compound Thieno[3,2-d]pyrimidine 3-Ethyl, 6-methyl, 5-Cl-2-MeO-phenyl High polarity (methoxy group) Kinase inhibition (structural analogy)
Compound Cyclopenta-thieno-pyrimidine 4-Cl-phenyl, 2-Et-6-Me-phenyl Increased rigidity Unreported
Compound Pyrimidine 2,3-diCl-phenyl High MP (230°C), 80% yield Antimicrobial (Cl substituents)
Compound Thieno-pyrimidine 4-Cl-phenyl, 2-CF3-phenyl High lipophilicity (CF3) Metabolic stability
Compound Pyrido-pyrimidine 4-F-benzyl, 5-Cl-2-MeO-phenyl Enhanced H-bonding capacity Enzyme inhibition

Research Implications

  • Synthetic Feasibility: highlights high yields (80%) for simpler pyrimidine analogs, suggesting that the target compound’s synthesis may require optimization due to its complex thieno-pyrimidine core.
  • Structure-Activity Relationships (SAR): Methoxy groups (target compound) vs. chloro/CF3 groups (): Methoxy may reduce toxicity but decrease lipophilicity. Thieno-pyrimidine vs. pyrido-pyrimidine cores: Core structure dictates conformational flexibility and target compatibility.
  • Lumping Strategy : Compounds with similar thioacetamide-pyrimidine motifs (e.g., ) could be grouped for high-throughput screening, as their shared scaffold may predict overlapping bioactivities .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a thienopyrimidine core substituted with a chloro-methoxyphenyl group and a sulfanyl acetamide moiety. Its chemical formula is C15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S, and it has a molecular weight of approximately 335.82 g/mol. The presence of the thienopyrimidine structure is crucial for its biological activity.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the thienopyrimidine ring and subsequent functionalization to introduce the chloro and methoxy groups. The synthetic pathway typically includes:

  • Formation of Thienopyrimidine : Utilizing appropriate starting materials to construct the thienopyrimidine skeleton.
  • Substitution Reactions : Introducing the chloro and methoxy groups through electrophilic aromatic substitution.
  • Final Coupling : Attaching the sulfanyl acetamide moiety to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing thienopyrimidine structures exhibit notable antimicrobial properties. In vitro studies have demonstrated that similar thienopyrimidines possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4cE. coli15 µg/mL
4eS. aureus10 µg/mL
4gM. tuberculosis20 µg/mL

The presence of specific substituents at positions 3 and 5 on the thienopyrimidine ring has been correlated with enhanced antimicrobial activity .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. Results indicate that while exhibiting antimicrobial properties, the compound maintains a favorable safety margin with minimal hemolytic activity at concentrations up to 200 µmol/L .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various thienopyrimidine derivatives showed that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-{...} exhibited potent antibacterial effects against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Toxicity Assessment : Another investigation assessed the toxicity of related thienopyrimidine compounds using hemolytic assays. The findings suggested that most derivatives had low toxicity profiles while retaining significant antimicrobial activity .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The compound’s synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidinone core. Key steps include:

  • Core synthesis : Cyclization of substituted thiophene derivatives with urea/thiourea under acidic conditions to form the pyrimidine ring .
  • Sulfanyl linkage : Reacting the thienopyrimidinone intermediate with a halogenated acetamide derivative (e.g., 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide) in the presence of a base like K₂CO₃ in DMF .
  • Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm with ¹H/¹³C NMR .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. Key steps include:

  • Data collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with ω and φ scans .
  • Refinement : Employ SHELXL for structure solution and refinement. Challenges include:
    • Disordered substituents : The ethyl and methyl groups on the thienopyrimidinone ring may exhibit rotational disorder. Apply restraints to thermal parameters during refinement .
    • Hydrogen bonding : Intramolecular N–H⋯N interactions stabilize the folded conformation. Compare bond lengths (e.g., N–H = 0.86 Å, H⋯N = 2.12 Å) with CSD database entries to validate .
  • Validation : Check R-factor convergence (target: <0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Example Crystal Data (Analogous Compound):

ParameterValue
Space groupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
V (ų)2748.9
Z8
R-factor0.050

Basic: Which spectroscopic techniques are most effective for characterizing the sulfanyl acetamide moiety?

Answer:

  • ¹H NMR : The –SCH₂CO– group shows a singlet at δ ~3.8–4.2 ppm for the methylene protons. Confirm integration with the aromatic protons of the 5-chloro-2-methoxyphenyl group (δ ~6.8–7.5 ppm) .
  • FT-IR : Look for C=O stretching at ~1680–1700 cm⁻¹ (amide) and ~1660 cm⁻¹ (pyrimidinone). The C–S bond appears at ~680 cm⁻¹ .
  • LC-MS : Use ESI+ mode to detect [M+H]⁺. Expected m/z: ~480–500 (exact mass depends on isotopic Cl pattern) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replace Cl with F, vary ethyl/methyl groups on the thienopyrimidinone) .
  • Assay design :
    • Enzyme inhibition : Test against kinases or oxidoreductases (e.g., lipoxygenase) at 1–100 μM concentrations. Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .
    • Cellular activity : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines. Compare IC₅₀ values of analogs .
  • Data analysis : Perform QSAR modeling using descriptors like logP, polar surface area, and electronic parameters (Hammett σ) .

Basic: What computational methods predict the compound’s solubility and stability under physiological conditions?

Answer:

  • Solubility : Use Hansen solubility parameters (HSPiP software) with input from group contribution methods. Estimate logP via ChemDraw (target: ~2.5–3.5 for balanced solubility/permeability) .
  • Stability :
    • Hydrolysis : Simulate pH-dependent degradation (e.g., AMBER molecular dynamics at pH 2.0–7.4). Monitor cleavage of the sulfanyl bond .
    • Photostability : Conduct DFT calculations (Gaussian 09) to identify UV-sensitive moieties (e.g., thienopyrimidinone’s conjugated system) .

Advanced: How should researchers address contradictory data in hydrogen-bonding patterns across crystallographic studies?

Answer:
Contradictions often arise from varying crystallization solvents or temperature. Mitigation strategies:

  • Database survey : Compare with Cambridge Structural Database (CSD) entries (e.g., ARARUI, a chloro-phenyl analog with 67.84° dihedral angle vs. 42.25° in other analogs) .
  • Energy frameworks : Use CrystalExplorer to compute intermolecular interaction energies. Differences >5 kJ/mol indicate significant conformational preferences .
  • Variable-temperature XRD : Collect data at 100–300 K to assess thermal motion’s impact on H-bond geometry .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

  • Storage : Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis of the sulfanyl group .
  • Handling : Use anhydrous solvents (DMF, DMSO) for stock solutions. Avoid prolonged exposure to UV light during experiments .

Advanced: How can flow chemistry improve the scalability of the synthesis while maintaining regioselectivity?

Answer:

  • Reactor design : Use a continuous-flow microreactor (0.5–2 mL volume) for the cyclization step. Maintain precise temperature control (±1°C) to avoid side products .
  • Parameter optimization : Apply Design of Experiments (DoE) to vary residence time (5–30 min), temperature (80–120°C), and reagent stoichiometry. Monitor yield via inline UV/Vis .
  • In-line purification : Integrate a scavenger column (e.g., silica gel) post-reaction to remove unreacted intermediates .

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